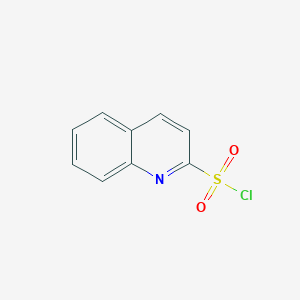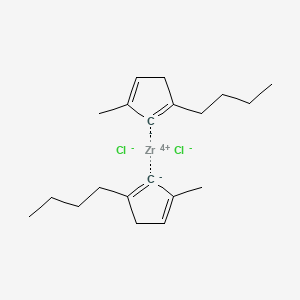
Bis(2-butyl-5-methylcyclopenta-1,4-dien-1-yl)zirconiumbis(ylium) dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-butyl-5-methylcyclopenta-1,4-dien-1-yl)zirconiumbis(ylium) dichloride is a complex organometallic compound that features zirconium at its core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-butyl-5-methylcyclopenta-1,4-dien-1-yl)zirconiumbis(ylium) dichloride typically involves the reaction of zirconium tetrachloride with 2-butyl-5-methylcyclopenta-1,4-diene in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and solvent purity, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-butyl-5-methylcyclopenta-1,4-dien-1-yl)zirconiumbis(ylium) dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various organic halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include zirconium oxides, reduced zirconium species, and substituted zirconium complexes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Bis(2-butyl-5-methylcyclopenta-1,4-dien-1-yl)zirconiumbis(ylium) dichloride has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Material Science: The compound is explored for its potential in creating advanced materials with unique properties.
Biology and Medicine:
Wirkmechanismus
The mechanism of action of Bis(2-butyl-5-methylcyclopenta-1,4-dien-1-yl)zirconiumbis(ylium) dichloride involves its interaction with molecular targets through its zirconium center. The compound can coordinate with various substrates, facilitating chemical transformations through electron transfer and bond formation processes. The specific pathways involved depend on the nature of the reaction and the substrates used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- Bis(cyclopentadienyl)zirconium dichloride
- Bis(2-butyl-5-methylcyclopenta-1,4-dien-1-yl)zirconium(2+) dichloride
Uniqueness
What sets Bis(2-butyl-5-methylcyclopenta-1,4-dien-1-yl)zirconiumbis(ylium) dichloride apart is its unique ligand structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific catalytic applications and material science research .
Eigenschaften
Molekularformel |
C20H30Cl2Zr |
|---|---|
Molekulargewicht |
432.6 g/mol |
IUPAC-Name |
1-butyl-3-methylcyclopenta-1,3-diene;zirconium(4+);dichloride |
InChI |
InChI=1S/2C10H15.2ClH.Zr/c2*1-3-4-5-10-7-6-9(2)8-10;;;/h2*6H,3-5,7H2,1-2H3;2*1H;/q2*-1;;;+4/p-2 |
InChI-Schlüssel |
VVSPCYFCGIIGBX-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCC1=[C-]C(=CC1)C.CCCCC1=[C-]C(=CC1)C.[Cl-].[Cl-].[Zr+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Boc-4-[(2-fluoro-phenylamino)-methyl]-piperidine](/img/structure/B12441335.png)
![3-bromo-N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B12441336.png)


![2-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-4,6-dimethylphenol](/img/structure/B12441350.png)
![3-Amino-3-[5-(2,5-dichlorophenyl)furan-2-yl]propanamide](/img/structure/B12441353.png)
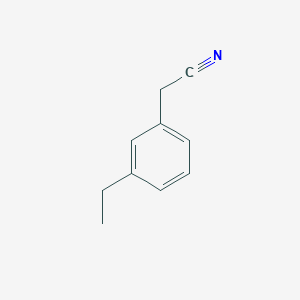
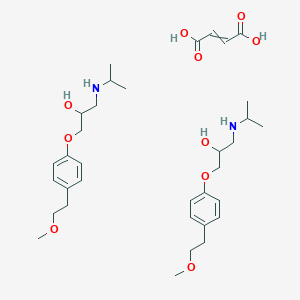
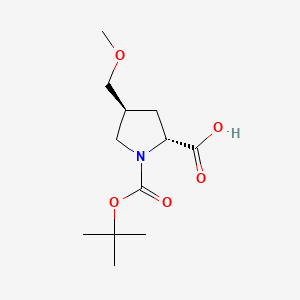
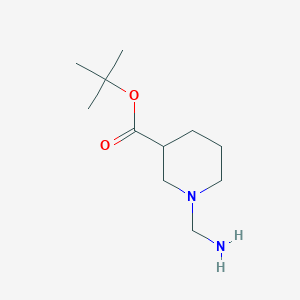

![(E)-methyl 2-((2S,3R,12bR)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-methoxyacrylate](/img/structure/B12441398.png)
![8-(6-Methoxy-6-methylhept-4-en-2-yl)-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B12441400.png)
